molecular formula C10H10ClN3O4S B13179633 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B13179633
M. Wt: 303.72 g/mol
InChI Key: GXEFDEPXFXXDDI-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound with a molecular formula of C10H10ClN3O4S and a molecular weight of 303.72 g/mol . This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the reaction of pyrido[2,3-d]pyrimidine derivatives with sulfonyl chlorides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This property makes it useful in the design of enzyme inhibitors and other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl chloride group in 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride makes it uniquely reactive compared to its analogs. This reactivity allows it to form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H10ClN3O4S

Molecular Weight

303.72 g/mol

IUPAC Name

2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-sulfonyl chloride

InChI

InChI=1S/C10H10ClN3O4S/c1-2-3-14-8-7(9(15)13-10(14)16)4-6(5-12-8)19(11,17)18/h4-5H,2-3H2,1H3,(H,13,15,16)

InChI Key

GXEFDEPXFXXDDI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O

Origin of Product

United States

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